Boc-D-Tyr-Oet

Description

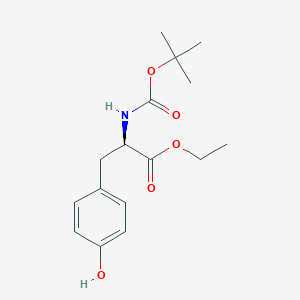

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYTXJUGUROLJK-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Tyr Oet and Analogues

Solution-Phase Synthesis Strategies

Solution-phase synthesis offers a versatile approach for producing Boc-D-Tyr-Oet on various scales. The core of this strategy involves two primary chemical transformations: the esterification of the carboxylic acid group of D-tyrosine and the protection of its α-amino group.

The synthesis of this compound from the parent amino acid, D-tyrosine, requires the protection of the α-amino group and the esterification of the carboxylic acid. These steps can be performed in different sequences, each with its own set of advantages.

Route 1: Esterification followed by N-alpha Protection

A common method involves the initial esterification of D-tyrosine. Due to the zwitterionic nature of amino acids, direct esterification often requires a strong acid catalyst to protonate the carboxylate group, making it more susceptible to nucleophilic attack by the alcohol. acs.orgmdpi.com

Esterification: D-tyrosine is suspended in absolute ethanol (B145695), and a reagent like thionyl chloride (SOCl₂) or gaseous hydrogen chloride (HCl) is introduced at low temperatures. The mixture is then typically heated to reflux to drive the reaction to completion. This process yields D-tyrosine ethyl ester hydrochloride.

N-alpha Protection: The resulting D-tyrosine ethyl ester hydrochloride is then subjected to N-protection. The compound is dissolved in a suitable solvent mixture, and a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, is added to neutralize the hydrochloride and free the amino group. researchgate.net Subsequently, di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640), is added to introduce the tert-butoxycarbonyl (Boc) protecting group onto the α-amino nitrogen. organic-chemistry.org The reaction is typically stirred for several hours until completion.

Route 2: N-alpha Protection followed by Esterification

Alternatively, the α-amino group can be protected first.

N-alpha Protection: D-tyrosine is dissolved in an aqueous solution with a base like sodium hydroxide (B78521) or potassium carbonate. google.com Boc anhydride is then added, often dissolved in an organic solvent like dioxane or 2-propanol, to facilitate the reaction. google.comrsc.org This yields N-Boc-D-tyrosine.

Esterification: The purified N-Boc-D-tyrosine is then esterified. This can be achieved by reacting it with ethyl iodide or ethyl bromide in the presence of a mild base like cesium carbonate in a solvent such as dimethylformamide (DMF).

A key consideration in all protocols is the protection of the phenolic hydroxyl group on the tyrosine side chain. For many applications, this group is also protected (e.g., as a benzyl (B1604629) or t-butyl ether) to prevent side reactions, though for the synthesis of this compound itself, this is often not required if reaction conditions are controlled. peptide.com

Achieving high yield and, critically, maintaining the stereochemical purity of the D-enantiomer are paramount. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur under harsh basic or acidic conditions and must be minimized.

Researchers have focused on optimizing various parameters, including catalysts, temperature, and reaction time. For instance, the use of solid superacid catalysts has been explored for the esterification of tyrosine to achieve high yields under specific conditions. mdpi.com Mechanistic studies indicate that factors like surface etching and electronic redistribution on the catalyst can significantly enhance its activity. mdpi.com

| Parameter | Condition | Effect on Yield | Comment |

|---|---|---|---|

| Catalyst | Solid Superacid (SSA-RF-600) | High | Achieved 92.1% methyl tyrosine yield in a model reaction. |

| Temperature | 180 °C | Optimal | Higher temperatures can increase reaction rate but also risk of side reactions. |

| Pressure | 0.8 MPa N₂ | Favorable | Inert atmosphere prevents oxidative side reactions. |

| Time | 6 hours | Sufficient | Ensures reaction completion without significant degradation. |

For the N-Boc protection step, optimization involves the choice of base and solvent. The use of milder bases like sodium bicarbonate is often preferred over stronger bases to reduce the risk of racemization. researchgate.net The reaction is typically carried out at room temperature or slightly below to ensure stereochemical integrity. Studies have shown that even subtle physical differences, such as crystallization rates between D- and L-tyrosine, can exist, underscoring the importance of carefully controlled conditions to ensure the purity of the desired stereoisomer. nih.gov

Solid-Phase Synthesis Integration and Adaptability

While this compound is synthesized in solution, its primary use is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc protection strategy, pioneered by R.B. Merrifield, remains a robust method for assembling peptide chains.

In Boc-based SPPS, the peptide chain is assembled on an insoluble polymer resin. The general cycle involves anchoring the C-terminal amino acid to the resin and then sequentially adding new amino acids. peptide.com A pre-synthesized N-terminally protected amino acid, such as Boc-D-Tyr-OH (the carboxylic acid analogue of this compound), is used in each coupling step.

The SPPS cycle using a Boc-protected amino acid proceeds as follows:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: A base, such as diisopropylethylamine (DIEA), is used to neutralize the resulting trifluoroacetate (B77799) salt, freeing the N-terminal amine for the next coupling step.

Coupling: The next Boc-protected amino acid (e.g., Boc-D-Tyr-OH) is activated using a coupling reagent (like DCC or HOBt) and added to the resin to form a new peptide bond. google.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is complete.

Successful SPPS relies on an orthogonal protecting group strategy. This means that the temporary N-alpha protecting group (Boc) and the permanent side-chain protecting groups can be removed under different chemical conditions without affecting each other. peptide.com

In the context of Boc-SPPS, the N-alpha Boc group is acid-labile (removed by TFA). Therefore, the protecting groups for reactive side chains, including the hydroxyl group of tyrosine, must be stable to TFA but removable under stronger conditions at the end of the synthesis. peptide.com

The most common side-chain protection scheme used with Boc-SPPS is based on benzyl (Bzl) groups. biosynth.com

Tyrosine side-chain protection: The phenolic hydroxyl group of tyrosine is typically protected as a benzyl ether [Tyr(Bzl)]. peptide.com

Cleavage: These benzyl-based protecting groups are stable to the repeated TFA treatments used for Boc removal. They are cleaved at the end of the synthesis during the final cleavage of the peptide from the resin, which requires a very strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

This Boc/Bzl strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acid, but their lability is sufficiently different to allow for selective removal. peptide.combiosynth.com

| Functionality | Protecting Group | Deprotection Condition | Compatibility |

|---|---|---|---|

| α-Amino (Temporary) | Boc | Moderate Acid (e.g., 50% TFA in DCM) | Base of the strategy. |

| Tyr Side-Chain (Permanent) | Benzyl (Bzl) ether | Strong Acid (e.g., HF) | Stable to TFA, cleaved during final step. |

| Asp/Glu Side-Chain | Benzyl (OBzl) ester | Strong Acid (e.g., HF) | Stable to TFA. |

| Lys Side-Chain | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (e.g., HF) | Stable to TFA. |

The linker is the chemical handle that connects the growing peptide chain to the solid support resin. biosynth.com The choice of linker is crucial as it determines the conditions required for the final cleavage and the form of the C-terminus (acid or amide).

For Boc-SPPS, the original method used a chloromethylated resin (Merrifield resin) . The first amino acid is attached via a benzyl ester linkage. However, this linkage can be somewhat unstable to the repeated TFA deprotection steps, leading to premature cleavage and loss of the peptide chain. chempep.com

To address this, the phenylacetamidomethyl (PAM) linker was developed. chempep.combiosynth.com The PAM linker provides a more acid-stable bond between the C-terminal amino acid and the resin, significantly reducing peptide loss during synthesis. Cleavage from a PAM resin still requires strong acid (HF), yielding a peptide with a C-terminal carboxylic acid. chempep.com

More advanced strategies employ "safety-catch" linkers . These linkers are exceptionally stable to all conditions used during synthesis (both acidic for Boc removal and basic for Fmoc removal), making them compatible with multiple protection strategies. nih.govmdpi.com At the end of the synthesis, the linker must be chemically "activated" before the peptide can be cleaved. For example, a linker containing a sulfide (B99878) moiety can be oxidized to a more labile sulfoxide (B87167) or sulfone, which then allows for cleavage under conditions that it was previously stable to. mdpi.commdpi.com This approach offers greater flexibility and control over the synthesis and cleavage process. nih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The synthesis of this compound through chemoenzymatic and biocatalytic methods represents a sophisticated approach that leverages the high selectivity and efficiency of enzymes. These strategies offer milder reaction conditions and improved stereoselectivity compared to purely chemical syntheses. The methodologies can be broadly categorized into enzymatic resolutions of racemic mixtures and asymmetric synthesis from prochiral precursors.

One prominent biocatalytic strategy involves the use of hydrolases, such as lipases and proteases, for the kinetic resolution of racemic mixtures of N-protected amino acid esters. In a typical scenario, a racemic mixture of N-Boc-DL-tyrosine ethyl ester could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze the L-enantiomer to N-Boc-L-tyrosine, leaving the desired N-Boc-D-tyrosine ethyl ester (this compound) unreacted. This process allows for the separation of the D-ester. The efficiency of such resolutions is highly dependent on the choice of enzyme, solvent system, and reaction conditions.

Another powerful chemoenzymatic route is the asymmetric amination of a corresponding α-keto acid precursor. D-amino acid transaminases (D-AAT) can catalyze the transfer of an amino group from a donor molecule, such as D-alanine, to an α-keto acid to produce a D-amino acid with high enantiomeric excess. d-aminoacids.com For the synthesis of a this compound analogue, this would involve the enzymatic transamination of a suitable keto-acid precursor, followed by chemical protection of the amino group with a Boc moiety and subsequent esterification.

The following table summarizes representative biocatalytic approaches that could be adapted for the synthesis of this compound and its analogues, based on transformations of similar molecules.

| Enzyme Class | Substrate(s) | Product | Key Findings |

| Lipase | Racemic N-Boc-DL-tyrosine ethyl ester | This compound and N-Boc-L-tyrosine | Selective hydrolysis of the L-ester, enabling separation of the D-ester. |

| D-Amino Acid Transaminase (D-AAT) | α-Keto acid precursor and an amino donor (e.g., D-alanine) | D-Tyrosine derivative | Highly stereoselective amination to yield the D-amino acid. d-aminoacids.com |

| Hydantoinase / Carbamoylase | DL-5-(p-hydroxyphenyl)hydantoin | D-Tyrosine | Two-step enzymatic process for the production of D-amino acids from hydantoin (B18101) precursors. |

| Engineered Phenylalanine Dehydrogenase | Keto acid precursor and NADH | D-amino acid | Modified enzyme used for the conversion of keto acids to the corresponding (S)-amino acid. mdpi.com |

These chemoenzymatic and biocatalytic strategies underscore the potential for developing efficient and sustainable manufacturing processes for chiral amino acid derivatives like this compound.

Role of Boc D Tyr Oet in Advanced Peptide and Peptidomimetic Construction

Strategies for Linear Peptide Chain Elongation

Linear peptide synthesis involves the sequential formation of peptide bonds between amino acids. Boc-D-Tyr(OEt)-OH is utilized in this process, primarily within Boc-based synthesis strategies, where the Boc group serves as a temporary Nα-protecting group that is removed in each cycle to allow for the coupling of the next amino acid. sigmaaldrich.comproteogenix.science The free carboxyl group of Boc-D-Tyr(OEt)-OH is activated for coupling to the amino group of the growing peptide chain, either in solution or on a solid support.

Evaluation and Optimization of Peptide Coupling Reagents and Additives

The formation of a peptide bond requires the activation of the carboxyl group of the incoming amino acid and its subsequent reaction with the amino group of the peptide chain. A variety of coupling reagents are employed in peptide synthesis to facilitate this process. proteogenix.sciencersc.org These include carbodiimides (such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC)), phosphonium (B103445) salts (like PyBOP), uronium salts (such as HATU and HBTU), and aminium/guanidinium salts. rsc.orgpeptide.com

The choice of coupling reagent and reaction conditions is critical for achieving efficient coupling and minimizing side reactions. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents, particularly carbodiimides, to enhance reaction rates and suppress racemization. rsc.orgpeptide.com While specific studies detailing the optimization of coupling reagents exclusively for Boc-D-Tyr(OEt)-OH were not found, its incorporation into peptide chains would utilize these established coupling methodologies. The effectiveness of a particular reagent system can depend on the specific amino acid sequence and the nature of the protected amino acid being coupled.

Methodologies for Minimizing Racemization and Epimerization during Peptide Bond Formation

Racemization, the conversion of a chiral amino acid from one stereoisomeric form (L or D) to the other, is a significant challenge in peptide synthesis, particularly during the activation of the carboxyl group. mdpi.comsquarespace.com Epimerization of the C-terminal amino acid residue of a growing peptide chain can occur via the formation of a reactive oxazol-5(4H)-one intermediate. mdpi.com Amino acids with electron-withdrawing side chains, such as tyrosine, can be susceptible to epimerization, although the O-ethyl protection on the phenolic hydroxyl in Boc-D-Tyr(OEt)-OH modifies this characteristic. mdpi.com

To minimize racemization and epimerization when incorporating protected amino acids like Boc-D-Tyr(OEt)-OH, several strategies are employed:

Selection of Coupling Reagents: Certain coupling reagents, such as uronium and phosphonium salts (e.g., HBTU and PyBOP), are known to cause less racemization compared to carbodiimides when used alone. peptide.commdpi.com

Use of Additives: The addition of racemization suppressants like HOBt or HOAt is crucial, especially with carbodiimide-mediated couplings, as they promote the formation of activated esters that couple with reduced epimerization. rsc.orgpeptide.com

Reaction Conditions: Controlling factors such as temperature, solvent, and reaction time can also influence the extent of racemization. Milder conditions generally lead to less epimerization.

Incorporation of D-Amino Acids: While the focus is on minimizing the epimerization of the coupling residue, the use of a D-amino acid like D-tyrosine itself is a deliberate choice to introduce a specific stereochemistry that can influence the peptide's properties. chemimpex.com

Although specific experimental data on the racemization of Boc-D-Tyr(OEt)-OH during coupling was not available in the search results, the general principles and methodologies for racemization control in peptide synthesis are applied when utilizing this building block.

Applications in Cyclic Peptide Synthesis

Cyclic peptides, which possess a ring structure formed by a peptide bond or other linkages, often exhibit enhanced stability against enzymatic degradation and improved bioactivity compared to their linear counterparts. nih.govgoogle.com Boc-D-Tyr(OEt)-OH, as a source of a protected D-tyrosine residue, can be incorporated into linear peptide precursors designed for subsequent macrocyclization. chemimpex.com The presence of a D-amino acid can significantly influence the conformational landscape of a peptide, which is particularly important in the context of constrained cyclic structures. chemimpex.com

Macrocyclization Techniques Utilizing D-Tyrosine Residues

Macrocyclization involves the formation of a large ring within a peptide chain. This can be achieved through various strategies, including head-to-tail cyclization, side-chain-to-side-chain cyclization, or side-chain-to-terminus cyclization. nih.govgoogle.comresearchgate.net When synthesizing cyclic peptides containing D-tyrosine residues derived from building blocks like Boc-D-Tyr(OEt)-OH, the protected linear peptide precursor is typically assembled first. The macrocyclization step is then performed using suitable coupling reagents under conditions that favor intramolecular cyclization over intermolecular polymerization. mdpi.comacs.org

Common coupling reagents used for macrocyclization include HATU, HBTU, PyClock, and DPPA. mdpi.comacs.orgnih.gov PyAOP is also noted as a preferred reagent for peptide cyclization. glpbio.com The choice of cyclization strategy and reagents can be influenced by the peptide sequence, the location of the D-tyrosine residue, and the desired linkage. While specific examples of macrocyclization utilizing Boc-D-Tyr(OEt)-OH were not detailed, the incorporation of protected D-tyrosine derivatives into cyclic peptides has been reported, demonstrating the feasibility of including this residue in cyclic architectures. researchgate.netnih.govacs.orguniupo.it

Conformational Control in Constrained Peptide Architectures

The incorporation of D-amino acids, such as D-tyrosine derived from Boc-D-Tyr(OEt)-OH, into peptide sequences is a common strategy to influence peptide conformation. chemimpex.com In cyclic peptides, the rigid ring structure already imposes significant conformational constraints compared to linear peptides. nih.govgoogle.com The presence of a D-tyrosine residue can further restrict the conformational flexibility of the cyclic peptide, potentially leading to a more defined and stable three-dimensional structure. This controlled conformation can be crucial for the peptide's interaction with its biological target, influencing binding affinity and specificity. While detailed conformational analysis specifically on cyclic peptides containing D-tyrosine derived from Boc-D-Tyr(OEt)-OH was not found, the general principle that D-amino acids impact peptide conformation is well-established in peptide design. chemimpex.com

Utilization as a Building Block for Peptidomimetics and Conjugates

Boc-D-Tyr(OEt)-OH is recognized as a key building block not only for standard peptide synthesis but also for the construction of peptidomimetics and conjugates. chemimpex.com Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved pharmacological properties, such as increased metabolic stability, enhanced permeability, or altered binding affinity. nih.govnih.gov The incorporation of non-canonical amino acids, including D-amino acids and amino acids with modified side chains like O-ethyl-D-tyrosine, is a common approach in peptidomimetic design. nih.gov

As a protected D-amino acid with a modified side chain, Boc-D-Tyr(OEt)-OH provides a convenient way to introduce these features into synthetic molecules. The Boc group allows for its use in standard peptide coupling protocols, while the O-ethyl-D-tyrosine moiety contributes to the structural diversity and potential biological activity of the resulting peptidomimetic.

Furthermore, Boc-D-Tyr(OEt)-OH is mentioned in the context of bioconjugation processes. chemimpex.com Bioconjugation involves the covalent attachment of a molecule (such as a drug, imaging agent, or label) to a biomolecule (like a peptide or protein). The functional groups present in Boc-D-Tyr(OEt)-OH (after deprotection) or within peptides containing this residue can serve as attachment points for conjugation, enabling the creation of peptide-drug conjugates or other functionalized biomolecules.

Design and Assembly of Complex Natural Product Analogs

Boc-D-Tyr-Oet is a valuable building block in the design and assembly of complex natural product analogs and peptidomimetics. Its protected and modified D-tyrosine structure allows for its incorporation into sequences that mimic or modify the biological activity of naturally occurring peptides. The use of protected amino acids, including Boc-protected derivatives, is a standard practice in both solution-phase and solid-phase peptide synthesis (SPPS) for assembling complex molecules acs.orgresearchgate.net.

In the synthesis of peptidomimetics, such as fluorinated Leu-enkephalin analogs, Boc-protected dipeptide mimetics have been prepared and subsequently coupled with peptide fragments to assemble the final target molecules nih.gov. This demonstrates how Boc-protected building blocks containing modified amino acids are utilized in convergent synthetic strategies to construct complex peptidomimetic structures.

The design of natural product analogs often involves incorporating non-proteinogenic amino acids or modified residues to improve properties like proteolytic stability, bioavailability, or receptor affinity. This compound, with its D-configuration and O-ethyl ether modification, fits this description and can be strategically introduced into peptide sequences to create analogs with altered characteristics compared to the parent natural product containing L-tyrosine.

Solid-phase organic synthesis (SPOS) is a powerful tool for the synthesis of natural products and their analogs, allowing for the creation of libraries of compounds scispace.com. The attachment of tyrosine derivatives to a solid support has been employed in the synthesis of natural product core structures scispace.com. While the specific use of this compound in such a solid-phase synthesis of a complex natural product analog was not explicitly found, its structure makes it compatible with standard SPPS protocols, where Boc-protected amino acids are routinely used for chain elongation. The O-ethyl ether protecting group on the tyrosine phenol (B47542) is stable under the acidic conditions typically used for Boc removal during SPPS peptide.com.

The synthesis of sulfated tyrosine peptides, which are found in many biologically active natural peptides, utilizes protected tyrosine O-sulfate derivatives as building blocks in peptide synthesis thieme-connect.de. This further illustrates the importance of using appropriately protected tyrosine derivatives for incorporating modified tyrosine residues into complex peptide and peptidomimetic structures. The ethyl ester of this compound would typically be hydrolyzed to the free acid for standard peptide coupling reactions, or the compound could be used in strategies that directly utilize ester activated amino acids.

Mechanistic and Stereochemical Investigations Involving Boc D Tyr Oet

Elucidation of Reaction Pathways and Identification of Key Intermediates

While specific detailed mechanistic studies solely focused on all reactions of Boc-D-Tyr-Oet are not extensively documented in the provided sources, its behavior can be understood in the context of reactions involving similar Boc-protected amino acid esters. For instance, this compound has been employed as a starting material in stereoselective alkylation reactions highfine.com. Such alkylations often proceed via the formation of an enolate from the ester under basic conditions. In the reported asymmetric synthesis of arundic acid, N-Boc D-tyrosine ethyl ester was reacted with octanoyl chloride in the presence of Et3N and DMAP, followed by treatment with NaHDMS at -78 °C to generate the sodium enolate, and subsequent addition of propyl iodide yielded the alkylated product highfine.com. This suggests an enolate-mediated alkylation pathway is involved, where the stereochemical outcome is influenced by chiral elements present in the reaction system, such as a chiral auxiliary derived from the amino acid itself highfine.com. Key intermediates in such a pathway would include the metal enolate derived from this compound.

Influence of Protecting Group Orthogonality on Reaction Selectivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, including in peptide synthesis highfine.comwikipedia.orgmasterorganicchemistry.com. Its utility stems from its acid lability, allowing for removal under acidic conditions (e.g., using trifluoroacetic acid or HCl in methanol) wikipedia.orgmasterorganicchemistry.comtotal-synthesis.comgoogle.comgoogle.com. The Boc group is generally stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation highfine.comtotal-synthesis.comresearchgate.net. This differential reactivity, or orthogonality, is critical when synthesizing complex molecules with multiple functional groups requiring selective protection and deprotection steps masterorganicchemistry.comtotal-synthesis.com. In the context of reactions involving this compound, the presence of the Boc group on the amino functionality allows for chemical transformations elsewhere in the molecule (such as alkylation at the alpha-carbon as seen in the arundic acid synthesis highfine.com) without compromising the amine. The ethyl ester group also offers a degree of orthogonality, being typically stable to the acidic conditions used for Boc removal but susceptible to hydrolysis under basic or enzymatic conditions. This orthogonality allows for selective manipulation of the amino and carboxyl functionalities at different stages of a synthesis.

Maintaining Stereochemical Integrity in Multi-Step Synthetic Sequences

Maintaining the stereochemical integrity of the D-amino acid core within this compound is paramount during synthetic manipulations to ensure the synthesis of enantiomerically pure target molecules.

Amino acid esters, including D-amino acid esters like the core of this compound, are susceptible to racemization or epimerization, particularly under basic conditions epdf.pubresearchgate.net. Racemization at the alpha-carbon can occur via the abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate epdf.pub. This enolate can then be reprotonated from either face, potentially yielding a racemic mixture or an epimerized product if other chiral centers are present. Factors that can contribute to racemization include the presence of strong bases, elevated temperatures, and prolonged reaction times epdf.pubresearchgate.net. Some studies also indicate that racemization of alpha-amino acid esters can be accelerated in the presence of aldehydes via the formation of Schiff bases and subsequent aza-allyl tautomerization researchgate.net. Enzymatic conditions can also sometimes promote racemization epdf.pub. Careful control of reaction conditions, particularly minimizing exposure to strong bases and elevated temperatures, is essential when working with this compound to preserve its stereochemical purity.

Accurate assessment of the enantiomeric purity of this compound and its derivatives is critical for controlling the stereochemical outcome of synthetic routes. Common analytical methods for determining enantiomeric purity include chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) google.compsu.edu. These techniques utilize chiral stationary phases that can differentiate between enantiomers, allowing for their separation and quantification. The integration of detectors such as UV-Vis or mass spectrometry with chiral chromatography provides sensitive and specific methods for analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents or by analyzing diastereomeric derivatives, can also be used to determine enantiomeric excess (ee) psu.eduuni-tuebingen.deresearchgate.net. Reporting of high enantiomeric purity, such as 99.2% ee and 99.0% ee, in synthetic applications utilizing N-Boc D-tyrosine ethyl ester underscores the successful application of such analytical methods to confirm the stereochemical outcome highfine.com.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of Boc-D-Tyr-Oet. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be translated into specific structural features.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR are routinely used to confirm the compound's covalent framework and to assess its purity.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals provide a wealth of information. The protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet at approximately 1.4 ppm. The aromatic protons of the tyrosine ring resonate in the downfield region, usually between 6.7 and 7.1 ppm. The signals for the ethyl ester group (Oet) are characterized by a quartet and a triplet, corresponding to the -CH₂- and -CH₃ groups, respectively. The α-proton and the β-protons of the tyrosine backbone appear in the intermediate region of the spectrum.

Conformational assessment can be achieved through advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximities between protons, providing insights into the preferred spatial arrangement of the molecule. Purity can be assessed by the absence of extraneous peaks in the spectrum, with the integration of the signals corresponding to the expected proton ratios.

Table 1: Representative ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (t-butyl) | ~1.4 | Singlet |

| Ethyl (-CH₃) | ~1.2 | Triplet |

| Ethyl (-CH₂) | ~4.1 | Quartet |

| α-CH | ~4.3-4.5 | Multiplet |

| β-CH₂ | ~2.9-3.1 | Multiplet |

Mass spectrometry (MS) is a critical tool for the precise determination of the molecular weight of this compound and for gaining structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions of the molecule with minimal fragmentation, allowing for accurate molecular weight determination.

The expected monoisotopic mass of this compound (C₁₆H₂₃NO₅) is approximately 309.1576 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. Common fragmentation patterns for this compound include the loss of the Boc group (a loss of 100 Da), the loss of the ethyl ester group, and cleavages along the amino acid backbone.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | m/z (approximate) | Description |

|---|---|---|

| [M+H]⁺ | 310.16 | Protonated molecule |

| [M+Na]⁺ | 332.14 | Sodiated adduct |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations at specific frequencies corresponding to different functional groups.

The FTIR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretch of the carbamate (B1207046). The carbonyl (C=O) stretching vibrations of the Boc group and the ethyl ester are typically observed in the region of 1680-1750 cm⁻¹. The ester C=O stretch usually appears at a higher wavenumber than the carbamate C=O stretch. Aromatic C=C stretching vibrations from the tyrosine ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (carbamate) | 3300-3500 | Broad |

| C=O Stretch (ester) | ~1730-1750 | Strong |

| C=O Stretch (carbamate) | ~1680-1700 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation of this compound from impurities and for the quantitative determination of its purity. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.

Method development involves optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve a good separation of the main peak from any potential impurities. The retention time of this compound under specific HPLC conditions is a key identifier.

Validation of the HPLC method ensures its reliability and includes parameters such as linearity, accuracy, precision, and specificity. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the aromatic ring of tyrosine absorbs strongly (e.g., 280 nm).

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, i.e., the excess of the D-enantiomer over the L-enantiomer. Chiral chromatography is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers, leading to their separation.

The development of a chiral HPLC method involves screening various CSPs and mobile phases to find conditions that provide baseline separation of the D- and L-enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. value is critical for applications where stereochemical integrity is paramount.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis in Solution

Detailed research findings on closely related tyrosine derivatives allow for a comprehensive understanding of the expected CD spectral characteristics of this compound. Studies on L-tyrosine, L-tyrosine ethyl ester, and N-acetyl-L-tyrosine ethyl ester have established that the near-UV CD spectrum of the tyrosine chromophore is characterized by a series of vibronic transitions. acs.org These transitions, originating from the electronic excitation of the phenolic ring, are sensitive to the surrounding solvent and temperature. acs.org

The CD spectrum of tyrosine derivatives typically displays a prominent progression of bands with a spacing of approximately 800 cm⁻¹, corresponding to a symmetric ring vibration. acs.org The 0-0 transition, which is the lowest energy electronic transition, is particularly sensitive to the solvent environment, shifting to different wavelengths based on solvent polarity. acs.org For instance, in studies of L-tyrosine ethyl ester, the 0-0 transition is observed at varying positions between 282 nm and 289 nm depending on the solvent used. acs.org

For this compound, the D-configuration at the alpha-carbon is expected to result in CD spectra that are approximately mirror images of their L-enantiomer counterparts. Therefore, based on data from L-tyrosine ethyl ester, the CD spectrum of this compound in solution is anticipated to exhibit distinct Cotton effects in the near-UV region. The signs of these effects will be opposite to those observed for the corresponding L-derivative, N-Boc-L-Tyr-OEt. The presence of the N-terminal Boc protecting group and the C-terminal ethyl ester can influence the conformational preferences of the molecule, which in turn would be reflected in the precise positions and intensities of the CD bands. rsc.orgnih.gov

The analysis of the CD spectrum of this compound can reveal tendencies for the molecule to adopt specific folded or extended conformations in different solvents. Changes in the CD signal upon variation of solvent, pH, or temperature can indicate conformational shifts. For example, an increase in the intensity of a particular CD band might suggest the stabilization of a specific rotamer of the tyrosine side chain relative to the peptide backbone. nih.gov

The following table summarizes the expected vibronic transitions for the tyrosine chromophore in this compound, based on experimental data from analogous compounds like L-tyrosine ethyl ester. acs.org The sign of the molar ellipticity ([θ]) for the D-enantiomer is expected to be opposite to that of the L-enantiomer.

| Transition | Approximate Wavelength (nm) | Description | Expected Sign of Molar Ellipticity ([θ]) for D-isomer |

| 0-0 | 282 - 289 | Lowest energy electronic transition, solvent dependent. | Positive |

| 0+800 cm⁻¹ | ~275 - 282 | First major vibronic progression. | Positive |

| 0+1600 cm⁻¹ | ~268 - 275 | Second major vibronic progression. | Positive |

This interactive table allows for the exploration of the fundamental vibronic transitions expected in the CD spectrum of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to elucidate the electronic structure, stability, and reactivity of Boc-D-Tyr-Oet. Methods like Density Functional Theory (DFT) are particularly useful for analyzing molecules of this size, providing a balance between accuracy and computational cost. researchgate.net

Structural optimization using DFT, for instance with the B3LYP functional, can determine the most stable three-dimensional arrangement of the atoms. researchgate.net From this optimized geometry, further calculations can reveal key electronic properties. The distribution of electron density and the electrostatic potential map highlight the electron-rich and electron-deficient regions of the molecule. The phenolic side chain, the carbonyl groups of the Boc protector and the ethyl ester, and the amide linkage are primary sites for interactions.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is often centered on the carbonyl groups, suggesting these are the most probable sites for nucleophilic and electrophilic attack, respectively. Studies on similar compounds demonstrate that such calculations can effectively predict sites of reactivity. science.gov

Table 1: Representative QM-Calculated Electronic Properties for a Boc-Protected Tyrosine Derivative

| Property | Calculated Value | Methodology | Implication |

|---|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G | Indicates the phenol ring is the primary site for electrophilic attack. |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G | Suggests the carbonyl carbons are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G | Reflects high kinetic stability under standard conditions. |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G | Highlights the molecule's overall polarity, influencing solubility and intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are used to explore the conformational landscapes and dynamic behavior of this compound in various environments, such as in solution. bonvinlab.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. longdom.org

An MD simulation typically begins with the optimized structure of this compound, which is then placed in a simulation box filled with solvent molecules, usually water, to mimic physiological conditions. bonvinlab.org Over simulation timescales of nanoseconds to microseconds, the analysis of the trajectory can reveal the molecule's preferred conformations. longdom.org Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent-accessible surface area (SASA) to understand interactions with the solvent. frontiersin.org

Table 2: Typical Parameters and Analyses in an MD Simulation of a Small Peptide Derivative

| Parameter/Analysis | Description | Typical Finding |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| RMSD (Backbone) | Measures the average deviation of the backbone atoms from a reference structure. | Fluctuations around 1-2 Å indicate a stable primary conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | Stable Rg values suggest no major unfolding or refolding events. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds. | Reveals stable secondary structural motifs and key interactions with the solvent. |

Mechanistic Insights from QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations of Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a sophisticated approach for studying chemical reactions involving large systems, such as an enzyme-catalyzed reaction with this compound as a substrate. mdpi.com In this method, the chemically active region (e.g., the substrate and the key amino acid residues in the enzyme's active site) is treated with high-accuracy QM, while the remainder of the protein and solvent is treated with computationally less expensive MM. researchgate.net

This approach provides detailed mechanistic insights into processes like enzymatic peptide synthesis, where this compound could act as an acyl donor. thieme-connect.de For example, QM/MM simulations of D-aminopeptidase acting on the similar substrate D-Ala-OEt have elucidated the entire catalytic cycle, including acylation and aminolysis steps. nih.govrsc.org A similar study on this compound would involve modeling the nucleophilic attack of a catalytic serine residue on the ester carbonyl group, the formation of a tetrahedral intermediate, and the subsequent release of ethanol (B145695) to form an acyl-enzyme intermediate. The simulation can calculate the free energy barriers for each step, identifying the rate-limiting transition state. nih.gov This provides a molecular-level understanding of how the enzyme recognizes and processes the D-amino acid substrate. rsc.org

Table 3: Hypothetical Free Energy Barriers for an Enzymatic Reaction involving a D-Amino Acid Ester (Based on QM/MM Data)

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Acylation | Formation of the acyl-enzyme intermediate from the enzyme-substrate complex. | ~15-20 kcal/mol |

| Aminolysis | Attack of a nucleophile (e.g., another amino acid) on the acyl-enzyme to form a new peptide bond. | ~20-25 kcal/mol |

| Hydrolysis | Attack of water on the acyl-enzyme, leading to non-productive cleavage. | >25 kcal/mol (for a synthesis-focused enzyme) |

Prediction of Stereoselectivity in Synthesis and Transformations

Computational modeling is instrumental in predicting and explaining the stereoselectivity of chemical and enzymatic reactions. For a chiral molecule like this compound, understanding the factors that govern stereochemical outcomes is critical for its synthesis and application.

In enzymatic reactions, QM/MM simulations can explain why an enzyme preferentially processes one stereoisomer over another. By calculating the reaction energy profiles for both the D- and L-substrates, researchers can pinpoint the source of stereoselectivity. For instance, studies on D-aminopeptidase showed that the activation energy barriers for both the acylation and aminolysis steps are significantly lower for the D-substrate than for the L-substrate. nih.govrsc.org This difference in energy barriers, often arising from subtle steric clashes or less favorable hydrogen bonding in the transition state for the L-isomer, directly translates to the high stereoselectivity observed experimentally. rsc.org

Similarly, in chemical synthesis, DFT calculations can be used to model the transition states of key bond-forming reactions. For example, in the synthesis of chiral amino acid derivatives, computational models can predict which diastereomeric transition state is lower in energy, thus forecasting the major product. researchgate.net This predictive power is essential for designing efficient synthetic routes that yield the desired enantiomerically pure compound, avoiding the need for costly and time-consuming trial-and-error experimentation. nih.gov

Table 4: Comparative Activation Energies for D- vs. L-Isomers in a Model Enzymatic Reaction

| Substrate | Acylation ΔG‡ (kcal/mol) | Aminolysis ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Boc-D -Tyr-Oet (modeled) | 17.5 | 22.1 | Efficiently processed by the enzyme. |

| Boc-L -Tyr-Oet (modeled) | 28.2 | 39.8 | Reaction is significantly slower or does not occur. |

Derivatization and Functionalization Strategies for Boc D Tyr Oet

Chemical Modifications of the Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modification, as it is implicated in many biological recognition processes, particularly phosphorylation. Its reactivity allows for the introduction of various functionalities to alter polarity, acidity, and steric profile.

Protein tyrosine phosphorylation is a critical post-translational modification that governs numerous cellular signaling pathways. nih.govrsc.org Consequently, synthetic phosphotyrosine (pTyr) derivatives and their mimetics are invaluable tools for studying these processes and developing therapeutic agents. nih.gov

Phosphorylation: Direct phosphorylation of the tyrosine hydroxyl group on a protected amino acid scaffold like Boc-D-Tyr-Oet can be achieved using several methods. A common approach involves the use of phosphoramidites, though this may lack selectivity in the presence of other hydroxyl groups. rsc.org More targeted strategies have been developed. For instance, dialkyl halogen phosphates, generated in situ from dialkyl phosphites and a halogen source like tetrabromomethane (CBr₄), can effectively phosphorylate tyrosine derivatives. nih.gov Another method employs a Lewis acid catalyst, such as titanium(IV) tert-butoxide, to facilitate the reaction with phosphorylating agents like tetrabenzylpyrophosphate. rsc.org The resulting phosphate (B84403) group is often protected (e.g., with methyl or benzyl (B1604629) groups) during synthesis and deprotected in a final step. nih.gov High-yield synthesis of phosphotyrosine-containing peptides is well-established using building blocks like Boc-Tyr(PO₃Me₂)-OH. nih.gov

Phosphotyrosine Mimetic Synthesis: A significant challenge with phosphotyrosine-containing compounds is their susceptibility to rapid cleavage by phosphatases in vivo. rsc.org To overcome this, non-hydrolyzable phosphotyrosine mimetics have been developed. These analogs replace the phosphate group with structures that mimic its stereoelectronic properties but are stable to enzymatic degradation. Recently, pentafluorophosphato amino acids have been reported as novel pTyr mimetics, showing strong binding to protein tyrosine phosphatases like PTP1B. researchgate.net The synthesis of these mimetics can be complex, sometimes requiring late-stage functionalization of peptides. rsc.org

Table 1: Selected Methods for Tyrosine Phosphorylation and Mimetic Synthesis

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Direct Phosphorylation | Dialkyl halogen phosphates (e.g., from CBr₄/HP(O)(OEt)₂/NEt₃) | In situ generation of phosphorylating agent. | nih.gov |

| Lewis Acid Catalysis | Tetrabenzylpyrophosphate / Titanium(IV) tert-butoxide | Effective for protected tyrosine derivatives like Boc-Tyr-OMe. | rsc.org |

| Building Block Approach | Boc-Tyr(PO₃Me₂)-OH | Established method for solid-phase peptide synthesis. | nih.gov |

| Mimetic Synthesis | Pentafluorination protocols | Creates stable, non-hydrolyzable pTyr mimetics with enhanced binding. | researchgate.net |

Modifying the phenolic hydroxyl group through ether or ester formation is a common strategy to protect it during subsequent synthetic steps or to permanently alter the molecule's properties, such as solubility and lipophilicity. netascientific.comwiley-vch.de

Ether Formation: The formation of an ether bond on the phenolic hydroxyl can prevent unwanted side reactions and is a key step in the synthesis of many complex peptides. wiley-vch.de A prime example is the O-ethyl derivative, N-Boc-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), where the ethoxy group enhances solubility. netascientific.com Other common alkyl ethers include the tert-butyl (tBu) ether, which is notably used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability and specific cleavage conditions. advancedchemtech.com The 2-chlorotrityl (Clt) group is another option that can be selectively removed under mild acidic conditions (e.g., 1% TFA in dichloromethane), leaving other protecting groups like tBu intact. iris-biotech.de

Ester Formation: Acylation of the phenolic hydroxyl group to form an ester is another viable modification. This can be achieved through reaction with various acylating agents. For example, Pd-catalyzed ortho-acylation of tyrosine-containing peptides has been reported using aldehydes as the acylating agents in the presence of an oxidant. nih.gov These ester linkages can be designed to be stable or labile, depending on the intended application.

Table 2: Common Protecting Groups for the Tyrosine Phenolic Hydroxyl

| Protecting Group | Type | Introduction | Cleavage Conditions | Citations |

|---|---|---|---|---|

| Ethyl (Et) | Ether | Williamson ether synthesis or other alkylation methods. | Strong acid (e.g., HBr). | netascientific.com |

| tert-Butyl (tBu) | Ether | Isobutylene/acid catalysis. | Strong acid (e.g., TFA). | advancedchemtech.com |

| 2-Chlorotrityl (Clt) | Ether | 2-Chlorotrityl chloride/base. | Mildly acidic (e.g., 1% TFA in DCM). | iris-biotech.de |

| 2-Bromo-Z | Ester (Carbamate) | 2-Bromobenzyl chloroformate/base. | HF, TFMSA, or piperidine (B6355638) in DMF. | peptide.com |

Functionalization at the Amino and Carboxyl Termini

The N- and C-termini of this compound serve as primary handles for peptide bond formation or for the attachment of other molecular entities.

N-Terminus Functionalization: The α-amino group is protected by the tert-butoxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis. wiley-vch.de The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). wiley-vch.deadvancedchemtech.com Once deprotected, the resulting free primary amine of D-Tyr-Oet becomes available for a wide range of reactions. It can be acylated by an activated carboxylic acid (e.g., another amino acid, a fluorescent dye, or a drug molecule) to form a stable amide bond. mdpi.com This is the fundamental reaction in stepwise peptide synthesis. tandfonline.com Alternative modifications include reactions with epoxides or acrylates to introduce lipidic groups, a strategy used to create amino acid-polypeptide-lipids for drug delivery applications. google.com

C-Terminus Functionalization: The C-terminus of this compound is an ethyl ester. This group can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid, Boc-D-Tyr-OH. This free carboxyl group can then be "activated" using a variety of coupling reagents (e.g., DCC, HATU) to facilitate amide bond formation with a free amino group. tandfonline.commdpi.com The activation process transforms the carboxylic acid into a more reactive species, such as an active ester or a mixed anhydride (B1165640), making it susceptible to nucleophilic attack by an amine. cdnsciencepub.comumich.edu Alternatively, the ethyl ester can undergo direct aminolysis with an amine to form an amide, although this reaction is generally less efficient than coupling to the free carboxylic acid.

Integration into Bioconjugation Reagents and Molecular Probes

The derivatized forms of this compound are valuable building blocks for constructing sophisticated chemical tools for biological research. netascientific.com

Bioconjugation Reagents: Bioconjugation involves attaching molecules like drugs or imaging agents to biomolecules such as proteins or antibodies. netascientific.com Tyrosine derivatives are well-suited for this purpose. For example, after deprotection of either terminus of this compound, a bifunctional linker can be attached. This linker might contain a group at its other end (e.g., an NHS ester, maleimide, or alkyne) that can react selectively with a functional group on a target biomolecule. The O-ethylated derivative, Boc-O-ethyl-D-tyrosine, is explicitly noted for its use in bioconjugation processes. netascientific.com

Molecular Probes: Molecular probes are used to detect and study biological processes. Tyrosine derivatives can be incorporated into probes designed to investigate enzyme activity or cellular metabolism. nih.govvulcanchem.com For instance, phosphorylated derivatives or their mimetics can serve as probes for studying the activity of protein tyrosine kinases and phosphatases. nih.gov Furthermore, the aromatic side chain of tyrosine can be modified to create probes with unique properties. A notable example is the synthesis of azobenzene-containing amino acids from Boc-Tyr-COOH, which can be incorporated into peptides to act as photoswitchable probes. rsc.orgnih.gov

Applications in Chemical Biology Research in Vitro Studies

Investigation as a Substrate or Inhibitor in Enzymatic Systems (In Vitro)

The structural characteristics of Boc-D-Tyr-Oet make it a candidate for investigating enzyme kinetics and inhibition. While specific studies on this compound are not prevalent, research on analogous compounds provides a strong basis for its potential applications. For instance, N-acyl-tyrosine ethyl esters, such as N-benzoyl-L-tyrosine ethyl ester (BTEE), are well-established substrates for the enzyme chymotrypsin (B1334515). nih.govsigmaaldrich.cn The hydrolysis of BTEE is a standard method for assaying chymotrypsin activity. nih.govsigmaaldrich.cn

The stereochemistry of the amino acid is crucial for enzyme recognition. Peptides containing D-amino acids, like D-tyrosine, often exhibit resistance to degradation by proteases, which typically recognize L-amino acids. mdpi.com This resistance makes them useful as potential inhibitors rather than substrates. mdpi.com Research on dipeptides containing D-amino acids has shown they can act as competitive inhibitors of chymotrypsin. oup.com For example, dipeptides such as Boc-D-Leu-L-Phe amides have demonstrated moderate competitive inhibition of chymotrypsin, with Kᵢ values in the micromolar to millimolar range. oup.com This suggests that this compound could be explored as a potential inhibitor for chymotrypsin or other proteases with specificity for aromatic residues.

Furthermore, derivatives of tyrosine have been incorporated into more complex molecules to create potent inhibitors for other enzymes, such as renin. mdpi.com The modification of the N-terminus, as with the Boc group in this compound, has been shown to convert an agonist peptide into an antagonist for receptors like the formyl peptide receptor 1 (FPR1). mdpi.com This principle of modifying a recognized structure to block rather than activate a biological target is a cornerstone of inhibitor design.

| Compound/Class | Enzyme/Receptor | Role | Key Findings |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chymotrypsin | Substrate | Used for standard chymotrypsin activity assays. nih.govsigmaaldrich.cn |

| Dipeptide Phenylpiperidide (Ia) | Chymotrypsin | Competitive Inhibitor | Kᵢ value of 7.5 x 10⁻⁴ M. oup.com |

| Dipeptide Phenylpiperazide (Ib) | Chymotrypsin | Competitive Inhibitor | Kᵢ value of 1.4 x 10⁻³ M. oup.com |

| Peptidyl alpha-keto aldehydes | Proteasome (Chymotrypsin-like activity) | Reversible Inhibitor | Potent inhibition with Kᵢ values around 3.0 nM. nih.gov |

| t-Boc-MLF | Formyl Peptide Receptor 1 (FPR1) | Antagonist | N-terminal modification converts agonist to antagonist. mdpi.com |

Development of Molecular Probes for Characterizing Biochemical Pathways

Molecular probes are essential for visualizing and quantifying biological molecules and processes. nih.gov this compound can serve as a scaffold for creating such probes. The tyrosine residue can be modified, for instance, through radioisotope labeling, to create probes for imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The development of PET probes often involves complex chemical synthesis to incorporate a radionuclide like ¹⁸F into a biologically active molecule. nih.gov

The general strategy involves creating functionalized protein scaffolds that can be labeled and used to target specific receptors, such as the human epidermal growth factor receptor type 2 (HER2). nih.gov While this compound itself is a small molecule, its derivatives can be incorporated into larger peptide or protein structures designed for this purpose. mdpi.comchemimpex.com The Boc and ethyl ester groups facilitate its use in peptide synthesis, allowing for its placement at specific positions within a larger probe molecule. chemimpex.com

Furthermore, the tyrosine side chain is a target for various bioconjugation techniques. chemimpex.com For example, triazolinedione (TAD) reagents, while initially thought to be selective for tyrosine, have been shown to react with tryptophan as well, a finding that expands the toolkit for protein modification. researchgate.net The development of fluorogenic probes that are activated by bioorthogonal chemistry, such as the click reaction, allows for the sensitive detection of biomolecules with a high signal-to-noise ratio. rsc.org These advanced probes, sometimes based on fluorophores like bodipy, enable multicolor labeling and tracking of cellular processes. rsc.org this compound provides a chemical handle that can be used in the synthesis of these sophisticated molecular tools.

Mechanistic Studies of Peptide-Protein Interactions in Defined Systems

Understanding the interactions between peptides and proteins is fundamental to cell biology. This compound is a useful tool in this area due to its defined structure. The presence of the D-amino acid is particularly significant, as stereochemistry can dramatically affect binding affinities and molecular recognition.

In vitro studies using peptides containing D-amino acids help to elucidate the structural and conformational requirements for binding. researchgate.net For example, cyclic D,L-α-peptides have been shown to interact with and inhibit the aggregation of the Aβ protein, which is implicated in Alzheimer's disease. researchgate.net These studies use techniques like NMR spectroscopy, circular dichroism, and various immunoassays to probe the mechanism of interaction, revealing how the cyclic peptide can alter the aggregation pathway of Aβ and stabilize less toxic forms. researchgate.net

The Boc protecting group and ethyl ester can also influence interactions. These groups add hydrophobicity and can participate in binding, or they can be used as synthetic handles for attaching the D-tyrosine moiety to a larger peptide scaffold for structure-activity relationship (SAR) studies. oup.comresearchgate.net The analysis of such interactions often involves comparing a series of related compounds to determine which structural features are critical for binding and activity. oup.com

Role in Research on Neurotransmitter Systems and Related Biochemical Processes

Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.gov The rate-limiting enzyme in this pathway is tyrosine hydroxylase (TyrH), which converts tyrosine to L-DOPA. nih.gov Research using derivatives of tyrosine, including D-isomers, can provide insights into the specificity and regulation of enzymes and receptors within these pathways. chemimpex.com

The D-configuration of the tyrosine in this compound makes it an interesting tool for probing systems that may exhibit stereoselectivity. While TyrH is specific for L-tyrosine, other components of the neurotransmitter system, such as transporters or receptors, might interact differently with D-amino acid-containing peptides. For instance, oxytocin-induced analgesia has been shown to be inhibited by an oxytocin (B344502) antagonist containing an O-ethyl-D-tyrosine residue, highlighting the use of such derivatives in studying neurotransmitter modulation.

Furthermore, tyrosine derivatives are valuable in developing new drug candidates for neurological disorders. chemimpex.com The ability to synthesize peptides with specific modifications allows researchers to explore how changes in structure affect interaction with targets in the central nervous system. chemimpex.com

Design of Enzyme-Responsive Biomaterials and Delivery Systems (Chemical Design Principles)

"Smart" biomaterials that respond to specific biological cues are a major focus of research in tissue engineering and drug delivery. researchgate.netox.ac.uknih.gov Enzyme-responsive biomaterials are a class of these smart materials designed to change their properties in the presence of specific enzymes. nih.govnumberanalytics.compsu.edu These materials can be used to create systems for the controlled release of therapeutics. frontiersin.org

The design of these materials often involves incorporating an enzyme-sensitive component, such as a peptide sequence, into a larger structure like a hydrogel. psu.edufrontiersin.org The cleavage of this peptide by a target enzyme, which may be overexpressed in a disease state, can trigger the degradation of the material and the release of an encapsulated drug. numberanalytics.com

Future Directions and Emerging Research Avenues for Boc D Tyr Oet

Innovations in Stereoselective Synthesis of D-Amino Acid Derivatives

The efficient and stereoselective synthesis of D-amino acid derivatives remains a critical area of research, directly impacting the accessibility and cost-effectiveness of building blocks like Boc-D-Tyr-Oet. While traditional chemical synthesis methods often involve the resolution of racemic mixtures, newer approaches focus on asymmetric synthesis and stereoinversion techniques to improve yield and enantiomeric purity.

Emerging innovations include chemoenzymatic methods that utilize enzymes to catalyze stereoselective transformations peptide.com. For instance, biocatalytic systems employing enzymes like L-amino acid deaminase and meso-diaminopimelate D-dehydrogenase have demonstrated the ability to perform stereoinversion of L-amino acids to their corresponding D-enantiomers with high enantiomeric excess bsxaminoacids.comchemsrc.com. This approach offers a more environmentally friendly and potentially scalable route to D-amino acids, which could be applied to the synthesis of D-tyrosine ethyl ester, a precursor to this compound.

Photoredox catalysis is another promising area for the stereoselective synthesis of unnatural alpha-amino acids chemicalbook.com. These methods utilize visible light to drive reactions, offering mild conditions and novel reactivity. While not yet widely applied specifically to the synthesis of protected D-tyrosine esters, the principles developed in this field could be explored for the asymmetric functionalization of tyrosine precursors or the stereoselective introduction of the amino group in the desired D configuration.

Research into the resolution of DL-tyrosine ethyl ester using chiral acids like tartaric acid highlights the ongoing efforts to optimize classical resolution techniques for tyrosine derivatives. Future work may involve identifying novel resolving agents or crystallization conditions to enhance the efficiency and yield of D-tyrosine ethyl ester, thereby improving the synthesis of this compound.

Table 1 summarizes some innovative approaches in the stereoselective synthesis of D-amino acid derivatives relevant to the production of this compound precursors.

| Synthesis Approach | Key Methodologies | Potential Impact on this compound Synthesis | References |

| Chemoenzymatic Synthesis | Enzyme-catalyzed stereoinversion of L- to D-amino acids | More efficient and selective production of D-tyrosine ester | bsxaminoacids.comchemsrc.com |

| Photoredox Catalysis | Visible light-promoted asymmetric transformations | Novel routes for stereoselective functionalization of tyrosine | chemicalbook.com |

| Chiral Resolution | Optimization of diastereomeric salt crystallization | Improved yield and purity of D-tyrosine ethyl ester |

Integration into Automated and High-Throughput Synthetic Platforms

The integration of chemical synthesis into automated and high-throughput platforms is transforming the discovery and production of chemical compounds. This compound, as a standard building block, is poised to benefit significantly from these advancements, particularly in the context of peptide synthesis and the creation of diverse chemical libraries.

Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the rapid and efficient assembly of peptide chains. Boc-protected amino acids, including Boc-D-Tyr(Et)-OH (a closely related derivative used in peptide synthesis), are routinely employed in these systems. The future will likely see further optimization of automated SPPS protocols to incorporate a wider range of modified and non-proteinogenic amino acids like this compound, enabling the synthesis of more complex and diverse peptide sequences with minimal manual intervention.

High-throughput synthesis, often coupled with automated screening, is crucial for exploring large chemical space in drug discovery and materials science. Techniques like split-mix synthesis, commonly used in combinatorial chemistry, are being integrated into automated platforms to generate vast libraries of compounds, including peptides and peptidomimetics containing D-amino acids. The ability to rapidly synthesize and screen libraries containing this compound will accelerate the identification of novel compounds with desired biological activities.

Research is ongoing to develop integrated systems that combine automated synthesis, purification, and screening. These platforms aim to reduce bottlenecks in the discovery process and enable the rapid exploration of structure-activity relationships. The incorporation of this compound into such platforms will facilitate the high-throughput synthesis of peptides and other molecules where the D-tyrosine ethyl ester moiety is a key structural element.

Exploration of Novel Chemical Reactions and Transformations with this compound

While primarily known as a building block, this compound and its related derivatives can also be subjects of novel chemical reactions and transformations to create new molecular entities or introduce further modifications.

Research into the functionalization of tyrosine residues within peptides suggests potential avenues for modifying the phenolic hydroxyl group or the aromatic ring of the tyrosine moiety in this compound. Palladium-catalyzed reactions, for instance, have been explored for the ortho-olefination of protected tyrosine derivatives. Applying such methodologies to this compound could lead to the synthesis of novel D-tyrosine derivatives with altered properties or conjugation sites.

The development of novel coupling methodologies in peptide synthesis can also be considered a transformation involving amino acid building blocks. While standard coupling reagents are widely used, research continues to explore new reagents and conditions that offer improved efficiency, reduced racemization, or compatibility with a wider range of functional groups. The use of this compound in the evaluation and application of these novel coupling methods represents an area of future research.

Furthermore, this compound could potentially be utilized in novel cascade reactions or multicomponent reactions to rapidly assemble complex molecules. The Boc and ethyl ester groups offer orthogonal protection strategies, and the phenolic hydroxyl and the alpha-carbon stereocenter provide sites for potential chemical transformations. Exploring the reactivity of this compound under various catalytic conditions (e.g., organocatalysis, transition metal catalysis) could unveil new synthetic routes to diverse D-tyrosine-containing compounds.

Advanced Applications in Combinatorial Chemistry and Peptide Library Synthesis

The incorporation of D-amino acids, including D-tyrosine derivatives like this compound, into combinatorial libraries is a significant trend in chemical biology and drug discovery. D-amino acids can confer desirable properties to peptides and peptidomimetics, such as increased proteolytic stability and altered pharmacokinetic profiles.

Combinatorial peptide libraries are powerful tools for identifying ligands for biological targets, studying protein-protein interactions, and discovering new therapeutic agents. The ability to synthesize highly diverse libraries containing D-amino acids allows for the exploration of a broader chemical space and the discovery of molecules with enhanced properties. Boc-protected D-amino acids are essential components in the solid-phase synthesis of such libraries.

Future research will likely focus on expanding the scope and complexity of combinatorial libraries incorporating this compound. This includes the synthesis of:

Peptidomimetics: Molecules that mimic the structure and function of peptides but have improved properties, often incorporating non-natural amino acids and modified backbones. The ethyl ester group in this compound could potentially be utilized for cyclization reactions or conjugation to other molecular scaffolds.

Constrained Peptides: Peptides with restricted conformational flexibility, often achieved through cyclization or the incorporation of rigid linkers. D-amino acids can play a role in inducing specific turns or structures, and the functional groups in this compound could be leveraged for cyclization strategies.

Libraries with Post-Translational Modifications: Mimicking natural post-translational modifications or introducing novel ones within synthetic peptides. While tyrosine is naturally phosphorylated, the ethyl ether derivative Boc-D-Tyr(Et)-OH or the phenolic hydroxyl in this compound could be modified using various chemical reactions within a library synthesis context.

The use of advanced screening techniques, such as high-throughput binding assays and cell-based screens, in conjunction with these sophisticated libraries will be crucial for identifying promising hits. The integration of automated synthesis platforms (as discussed in Section 9.2) is essential for the efficient generation of the large libraries required for comprehensive screening.

The continued exploration of the chemical space enabled by incorporating this compound into combinatorial libraries holds significant potential for the discovery of novel bioactive molecules with improved therapeutic properties.

Table 2 illustrates the advanced applications of this compound in combinatorial chemistry and peptide library synthesis.

| Application Area | Role of this compound | Potential Benefits | References |

| Combinatorial Peptide Libraries | Building block for introducing D-tyrosine ethyl ester into diverse sequences | Increased library diversity, potential for discovering stable/active peptides | |

| Peptidomimetic Synthesis | Component for creating molecules mimicking peptides with enhanced properties | Improved stability, bioavailability, and target interaction | - |

| Synthesis of Constrained Peptides | Contribution to conformational control and potential cyclization points | Discovery of peptides with improved binding affinity and specificity | - |

| Libraries with Novel Modifications | Scaffold for introducing chemical modifications on tyrosine residue within libraries | Generation of molecules with tailored properties and functions |

Q & A

Q. What frameworks support reproducible this compound research across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |